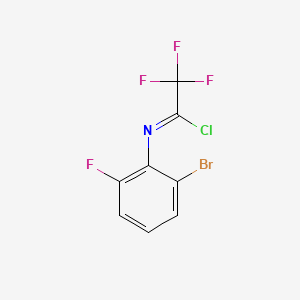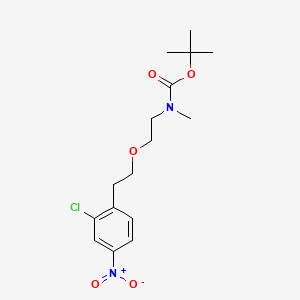
N-Boc-2-(2-chloro-4-nitrophenethoxy)-N-methylethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Boc-2-(2-chloro-4-nitrophenethoxy)-N-methylethanamine is a synthetic organic compound that belongs to the class of Boc-protected amines. The Boc (tert-butoxycarbonyl) group is commonly used in organic synthesis to protect amine functionalities during chemical reactions. This compound features a phenethoxy group substituted with chlorine and nitro groups, making it a versatile intermediate in various chemical syntheses.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-2-(2-chloro-4-nitrophenethoxy)-N-methylethanamine typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloro-4-nitrophenol and N-Boc-ethanolamine.
Ether Formation: The phenol group of 2-chloro-4-nitrophenol is reacted with an appropriate alkylating agent to form the phenethoxy group.
Amine Protection: The amine group of N-Boc-ethanolamine is protected using the Boc group.
Coupling Reaction: The protected amine is then coupled with the phenethoxy intermediate under suitable conditions, such as using a base like sodium hydride in an aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
N-Boc-2-(2-chloro-4-nitrophenethoxy)-N-methylethanamine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas with a palladium catalyst.
Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Substitution: Sodium iodide in acetone.
Reduction: Hydrogen gas with palladium on carbon.
Deprotection: Trifluoroacetic acid in dichloromethane.
Major Products
Substitution: Products with different substituents replacing the chlorine atom.
Reduction: Amino derivatives of the original compound.
Deprotection: Free amine form of the compound.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: May serve as a building block for bioactive compounds.
Medicine: Potential precursor for pharmaceutical compounds.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-Boc-2-(2-chloro-4-nitrophenethoxy)-N-methylethanamine depends on its specific application
Comparación Con Compuestos Similares
Similar Compounds
N-Boc-2-(2-chlorophenethoxy)-N-methylethanamine: Lacks the nitro group.
N-Boc-2-(2-nitrophenethoxy)-N-methylethanamine: Lacks the chlorine group.
N-Boc-2-(4-nitrophenethoxy)-N-methylethanamine: Nitro group in a different position.
Propiedades
Fórmula molecular |
C16H23ClN2O5 |
|---|---|
Peso molecular |
358.8 g/mol |
Nombre IUPAC |
tert-butyl N-[2-[2-(2-chloro-4-nitrophenyl)ethoxy]ethyl]-N-methylcarbamate |
InChI |
InChI=1S/C16H23ClN2O5/c1-16(2,3)24-15(20)18(4)8-10-23-9-7-12-5-6-13(19(21)22)11-14(12)17/h5-6,11H,7-10H2,1-4H3 |
Clave InChI |
BZOXKXCYXODDBT-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N(C)CCOCCC1=C(C=C(C=C1)[N+](=O)[O-])Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Methylimidazo[1,2-b]pyridazin-3-amine hydrochloride](/img/structure/B13679370.png)
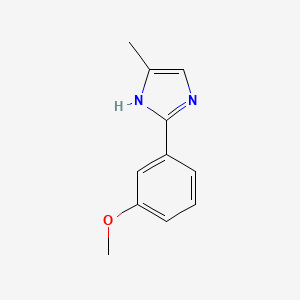
![1-(tert-Butyl)-4-[2-(methoxymethoxy)ethyl]benzene](/img/structure/B13679386.png)



![Methyl (S)-2-[2-Amino-3-(3,4-dihydroxyphenyl)-N-methylpropanamido]acetate Hydrochloride](/img/structure/B13679423.png)
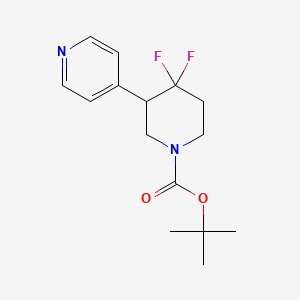
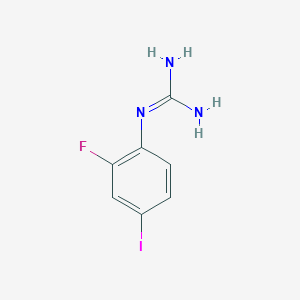
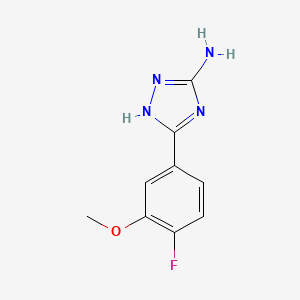
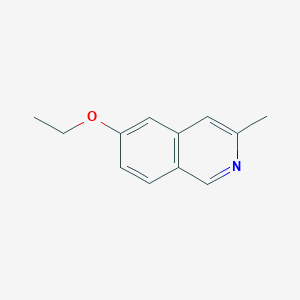

![1-Oxaspiro[5.7]tridecan-4-one](/img/structure/B13679459.png)
